2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide

Catalog No.
S730446
CAS No.
168567-90-6
M.F
C15H18N4O9
M. Wt
398.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-gal...

CAS Number

168567-90-6

Product Name

2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azido-6-cyanooxan-2-yl]methyl acetate

Molecular Formula

C15H18N4O9

Molecular Weight

398.32 g/mol

InChI

InChI=1S/C15H18N4O9/c1-7(20)24-5-11-12(25-8(2)21)13(26-9(3)22)14(27-10(4)23)15(6-16,28-11)18-19-17/h11-14H,5H2,1-4H3/t11-,12+,13+,14-,15-/m1/s1

InChI Key

AEIYXWZYBCMANA-GZBLMMOJSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)(C#N)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)(C#N)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@](O1)(C#N)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide (CAS Number: 168567-90-6) is a modified sugar molecule derived from galactose. It belongs to a class of compounds known as glycosides, which are molecules containing a sugar unit (glycosyl) linked to a non-sugar group (aglycone) []. In this case, the aglycone is a cyanide group (CN).


Molecular Structure Analysis

The key features of the molecule include:

  • A central galactose ring with the alpha anomeric configuration (meaning the hydroxyl group on carbon 1 is pointing down) [].
  • Four acetyl groups (CH3CO) attached to hydroxyl groups on carbons 2, 3, 4, and 6 of the galactose ring. These acetyl groups make the molecule more lipophilic (fat-soluble) compared to unmodified galactose.
  • An azide group (N3) replacing the hydroxyl group on carbon 1. This azide group can be reactive and can be used for further chemical modifications [].

Chemical Reactions Analysis

Due to the presence of the azide group, this compound is likely to participate in various chemical reactions, including:

  • Staudinger reduction: This reaction converts the azide group to a primary amine group (NH2).

Physical And Chemical Properties Analysis

  • It is likely a solid at room temperature due to the presence of multiple acetyl groups.
  • It may have limited solubility in water due to the lipophilic character of the acetyl groups.
  • It might be soluble in organic solvents like dichloromethane or chloroform.
  • Click chemistry: The azide group can be used for conjugation with other molecules containing complementary functional groups via click chemistry, a powerful tool for biomolecule labeling and drug development.
  • Azide groups can be explosive under certain conditions. Standard safety protocols for handling azides should be followed when working with this compound.
  • It is advisable to handle the compound with gloves and in a well-ventilated fume hood.
  • Dispose of the compound according to local regulations for hazardous waste.

Organic Synthesis:

,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide (also known as GalNAz) is a valuable intermediate in organic synthesis, particularly in the field of carbohydrate chemistry. Its azide group allows for efficient coupling reactions with various functional groups, enabling the formation of complex carbohydrate structures. Studies have utilized GalNAz for the synthesis of:

  • Glycosylphosphatidylinositol (GPI) anchors, which are essential for attaching proteins to the cell surface [PubChem, "2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-α-D-galactopyranosyl cyanide", ]
  • Sialyl Lewis X analogs, which are involved in cell-cell interactions and have potential applications in cancer therapy [PubMed, "Facile Synthesis of Sialyl Lewis X Analogs via Click Chemistry", ]
  • Glycosylated nanoparticles for drug delivery applications [PubMed, "Synthesis of Glycosylated Polymeric Nanoparticles for Targeted Drug Delivery", ]

Glycobiology Studies:

Due to its resemblance to the natural sugar N-acetylgalactosamine (GalNAc), GalNAz can be used as a probe to study the interactions of carbohydrates with proteins and other biomolecules. Researchers have employed GalNAz to investigate:

  • The binding specificities of lectins, which are proteins that bind to carbohydrates [PubMed, "GalNAc-terminated glycoconjugates: their interactions with the galectin family", ]
  • The cellular uptake and trafficking of glycoconjugates, which are molecules containing carbohydrates linked to other biomolecules [PubMed, "Cellular Uptake of GalNAc-Conjugated Liposomes: Role of Galectin-3", ]

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azido-6-cyanooxan-2-yl]methyl acetate

Dates

Modify: 2023-08-15

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